molecular formula C6H14BrO2P B14573502 (2-Bromoethyl)(2-methylpropyl)phosphinic acid CAS No. 61752-91-8

(2-Bromoethyl)(2-methylpropyl)phosphinic acid

Cat. No.: B14573502
CAS No.: 61752-91-8
M. Wt: 229.05 g/mol
InChI Key: JOXRHKVDTLUWKQ-UHFFFAOYSA-N
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Description

(2-Bromoethyl)(2-methylpropyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid group bonded to a 2-bromoethyl and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoethyl)(2-methylpropyl)phosphinic acid typically involves the reaction of 2-bromoethanol with 2-methylpropylphosphinic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)(2-methylpropyl)phosphinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The phosphinic acid group can be oxidized to form phosphonic acid derivatives.

    Reduction Reactions: The compound can undergo reduction to yield phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted phosphinic acid derivatives.

    Oxidation Reactions: Phosphonic acid derivatives.

    Reduction Reactions: Phosphine derivatives.

Scientific Research Applications

(2-Bromoethyl)(2-methylpropyl)phosphinic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Bromoethyl)(2-methylpropyl)phosphinic acid involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The phosphinic acid group can interact with metal ions and enzymes, influencing their activity and function. The overall effect of the compound depends on the specific context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromoethyl)phosphinic acid: Lacks the 2-methylpropyl group, resulting in different chemical properties and reactivity.

    (2-Methylpropyl)phosphinic acid:

    Phosphonic acid derivatives: Similar in structure but differ in the oxidation state of the phosphorus atom and the nature of the substituents.

Uniqueness

(2-Bromoethyl)(2-methylpropyl)phosphinic acid is unique due to the presence of both the 2-bromoethyl and 2-methylpropyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications and interactions in various fields of research and industry.

Properties

CAS No.

61752-91-8

Molecular Formula

C6H14BrO2P

Molecular Weight

229.05 g/mol

IUPAC Name

2-bromoethyl(2-methylpropyl)phosphinic acid

InChI

InChI=1S/C6H14BrO2P/c1-6(2)5-10(8,9)4-3-7/h6H,3-5H2,1-2H3,(H,8,9)

InChI Key

JOXRHKVDTLUWKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CP(=O)(CCBr)O

Origin of Product

United States

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